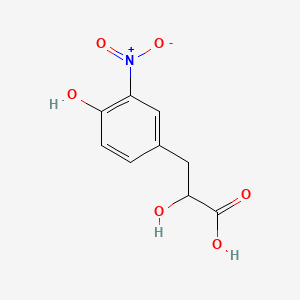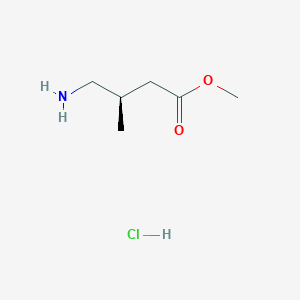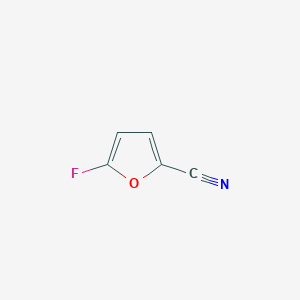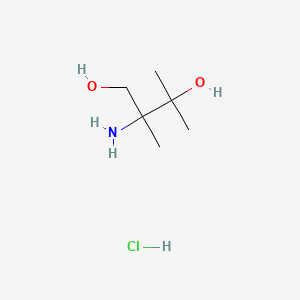
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride is an organic compound with the molecular formula C6H16ClNO2 It is a derivative of 2-amino-2,3-dimethylbutane, which is a branched aliphatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2,3-dimethylbutane.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the diol with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include water, ethanol, and acetone.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the amine.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding: Binding to specific sites on enzymes or receptors.
Pathway Modulation: Modulating biochemical pathways to produce desired effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dimethylbutane: The parent compound without the hydroxyl groups.
2-Amino-3,3-dimethylbutane: A structural isomer with different substitution patterns.
2-Amino-2,3-dimethylbutyronitrile: A nitrile derivative.
Uniqueness
2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride is unique due to the presence of both amino and diol functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C6H16ClNO2 |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-amino-2,3-dimethylbutane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-5(2,9)6(3,7)4-8;/h8-9H,4,7H2,1-3H3;1H |
InChI Key |
FCEUQLMPBNVTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(CO)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


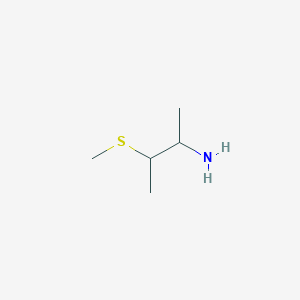
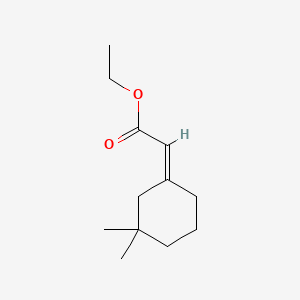
![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
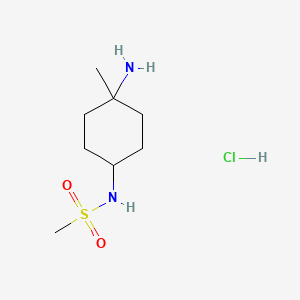
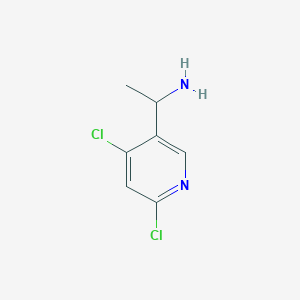
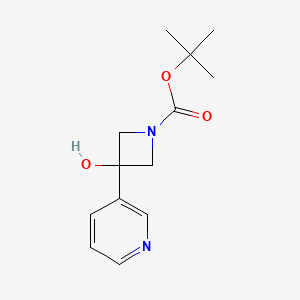
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
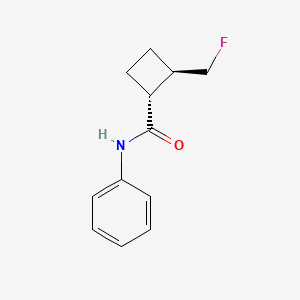
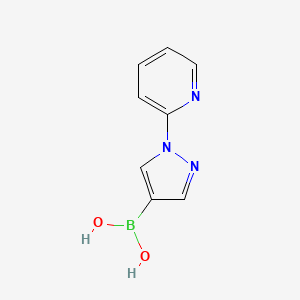
![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
